3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
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Overview
Description
3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a phenyl group
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a mechanism that involves molecular docking . A molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania aethiopica and Plasmodium berghei organisms .
Result of Action
The compound displays superior antipromastigote activity . It was found to be 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The pyrazole ring can be reduced to form pyrazolines.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic derivatives, quinones.
Reduction: : Pyrazolines, hydrazines.
Substitution: : Amides, ethers.
Scientific Research Applications
Medicine: : It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.
Biology: : It can be used as a tool in biological research to study enzyme inhibition and receptor binding.
Chemistry: : It can be utilized as a building block in organic synthesis for the creation of more complex molecules.
Industry: : It may find use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both a pyrazole and a piperazine ring. Similar compounds include other pyrazole derivatives and piperazine-containing molecules, which may have different biological activities and applications.
List of Similar Compounds
Pyrazole derivatives: : 3-methyl-1-phenyl-5-pyrazolone, 4,4'- (arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Piperazine derivatives: : 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Properties
IUPAC Name |
3-phenyl-1-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-17-18(2)26-29(19(17)3)22-11-10-21(24-25-22)27-13-15-28(16-14-27)23(30)12-9-20-7-5-4-6-8-20/h4-8,10-11H,9,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMRTFCCQMGJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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